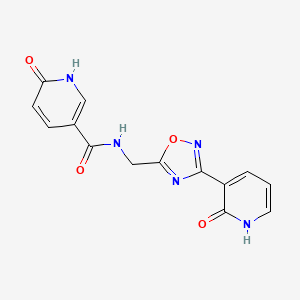

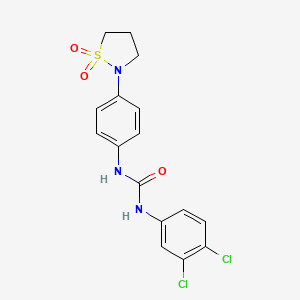

![molecular formula C10H7N3O5 B2779752 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide CAS No. 3805-47-8](/img/structure/B2779752.png)

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide” is a compound with the CAS Number: 3805-47-8 . It has a molecular weight of 249.18 . The compound is also known as N’-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide .

Synthesis Analysis

The synthesis of similar compounds involves various techniques such as single crystal X-ray diffraction, NMR, FT-IR, UV–Vis spectroscopic techniques . The synthesis of furan-based amide derivatives has been investigated and found to have anti-microbial, antihypertensive, and anti-diabetes mellitus properties .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . Computational chemistry has been used to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies of nitrofurans and their derivative products .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of computational chemistry to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using computational chemistry to understand their global reactivity and charge transfer property . The molecular electrostatic potential (MEP) of the compound was measured to get the charge distribution details .Aplicaciones Científicas De Investigación

Antitubercular Potential

Given the global burden of tuberculosis, novel antitubercular agents are urgently needed. Consider the following aspects:

Anti-Inflammatory and Analgesic Properties

Furan derivatives often exhibit anti-inflammatory and analgesic effects. Explore the potential of this compound in managing pain and inflammation:

Antioxidant Activity

Furans are known for their antioxidant properties. Explore whether N’-[(1E)-(5-NITROFURAN-2-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE can scavenge free radicals and protect against oxidative stress:

Other Therapeutic Applications

Consider exploring additional areas:

Direcciones Futuras

Future directions could involve the development of new strategies for a faster and more cost-effective process focusing on analyzing so-called older antibiotics . Nitrofurans are documented as the family of antibiotics least prone to bacterial resistance . Therefore, they are molecules from which we can learn by analyzing their structure along with their action mechanism .

Propiedades

IUPAC Name |

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5/c14-10(8-2-1-5-17-8)12-11-6-7-3-4-9(18-7)13(15)16/h1-6H,(H,12,14)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEGETJHRMEBKE-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)

![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)

![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2779679.png)

![1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2779681.png)

![N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2779683.png)

![(E)-N-benzyl-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-methyl-2-propenamide](/img/structure/B2779691.png)

![6-Tert-butyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2779692.png)